molecular formula C7H6F3NO2 B1408558 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227580-74-6

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1408558
CAS No.: 1227580-74-6
M. Wt: 193.12 g/mol
InChI Key: HLJPIVNIIUMYJV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common method includes the nucleophilic aromatic substitution of a suitable pyridine precursor with trifluoromethylating agents

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to improve reaction rates and selectivity. The use of advanced purification techniques, including chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.

Major Products Formed:

    Oxidation: Formation of 3-oxo-2-methoxy-5-(trifluoromethyl)pyridine.

    Reduction: Formation of 3-hydroxy-2-methoxy-5-(trifluoromethyl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxy-2-hydroxy-5-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern, leading to variations in chemical properties.

    5-(Trifluoromethyl)-2-pyridinol:

Uniqueness: 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and interaction with biological targets. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-5(12)2-4(3-11-6)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJPIVNIIUMYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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